Ibuprofen alcohol, (+)-
Description
Contextualization as a Derivative or Related Compound to Ibuprofen (B1674241)
(+)-Ibuprofen alcohol, systematically named (+)-2-(4-(2-methylpropyl)phenyl)propan-1-ol, is a direct derivative of ibuprofen. cymitquimica.com Its structure is characterized by the reduction of the carboxylic acid functional group of ibuprofen to a primary alcohol. This transformation results in a compound that, while sharing the same carbon skeleton and the isobutylphenyl moiety, possesses distinct chemical properties.
Ibuprofen itself is a chiral compound, existing as a racemic mixture of (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. wikipedia.orgnews-medical.net The (S)-enantiomer is primarily responsible for the therapeutic effects. wikipedia.orgnews-medical.net Consequently, the reduction of each of these enantiomers yields the corresponding enantiomer of ibuprofen alcohol. (+)-Ibuprofen alcohol is the specific dextrorotatory isomer, signifying its ability to rotate plane-polarized light in a clockwise direction.
In the context of pharmaceutical analysis, ibuprofen alcohol is recognized as an impurity of ibuprofen, designated as Impurity P in some pharmacopeial standards. cymitquimica.compharmaffiliates.com Its presence in bulk drug substances can arise from the manufacturing process or degradation, making its detection and quantification crucial for quality control. ijpsr.com
Academic Significance in Organic Synthesis and Pharmaceutical Research
The academic significance of (+)-Ibuprofen alcohol stems primarily from its nature as a chiral building block. In organic synthesis, chiral alcohols are valuable intermediates for the construction of complex, enantiomerically pure molecules. The stereocenter in (+)-Ibuprofen alcohol can be utilized to induce stereoselectivity in subsequent chemical transformations, a fundamental concept in the synthesis of pharmaceuticals and other fine chemicals.
In pharmaceutical research, the study of (+)-Ibuprofen alcohol contributes to a deeper understanding of ibuprofen's metabolic pathways. While ibuprofen is metabolized in the body to various other compounds, the study of related structures like its alcohol derivative can provide insights into enzymatic processes and potential metabolic routes. wikipedia.org
Furthermore, research into the stereoselective synthesis of ibuprofen often involves intermediates that are structurally related to ibuprofen alcohol. For instance, some synthetic routes proceed through the reduction of a ketone precursor to form a secondary alcohol, which is then converted to the final carboxylic acid. researchgate.net While not identical, these pathways highlight the importance of alcohol intermediates in the broader context of ibuprofen synthesis.
The enzymatic resolution of racemic ibuprofen is a significant area of research, often employing lipases to selectively esterify one enantiomer. scielo.brviamedica.pl These processes can involve various alcohols as reagents, and the study of these reactions provides valuable data on enzyme selectivity and kinetics. scielo.brviamedica.pl While (+)-Ibuprofen alcohol itself may not be the primary substrate in these resolutions, the principles of stereoselective enzymatic reactions are directly applicable. For example, alcohol dehydrogenases (ADHs) are widely used for the stereoselective oxidation and reduction of alcohols and ketones, demonstrating the importance of this class of compounds in biocatalysis. frontiersin.org
The development of analytical methods for the separation of chiral compounds is another area where related structures are important. Chiral chromatography techniques are often developed and validated using a range of chiral molecules, including chiral alcohols, to establish their effectiveness and applicability. rsc.org
Table 1: Chemical and Physical Properties of (+)-Ibuprofen Alcohol
| Property | Value |
| IUPAC Name | (+)-2-(4-(2-methylpropyl)phenyl)propan-1-ol |
| Synonyms | Ibuprofen Alcohol, (+)-2-(4-Isobutylphenyl)propanol |
| Molecular Formula | C₁₃H₂₀O |
| Molecular Weight | 192.30 g/mol |
| Chirality | Dextrorotatory (+) |
Structure
3D Structure
Properties
CAS No. |
93673-13-3 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(2R)-2-[4-(2-methylpropyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H20O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3/t11-/m0/s1 |
InChI Key |
IZXWIWYERZDWOA-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CO)C1=CC=C(C=C1)CC(C)C |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CO |
Origin of Product |
United States |
Nomenclature and Stereochemical Considerations
Systematic and Common Chemical Nomenclatures of Ibuprofen (B1674241) Alcohol
Ibuprofen alcohol is known by several names, reflecting its chemical structure and its relationship to the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. nih.govscbt.com The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-[4-(2-methylpropyl)phenyl]propan-1-ol. clearsynth.comnih.gov This name precisely describes the molecule's structure: a propan-1-ol backbone substituted at the second carbon with a 4-(2-methylpropyl)phenyl group.
Commonly, it is referred to as Ibuprofen Alcohol. clearsynth.comnih.gov Other synonyms include 2-(4-Isobutylphenyl)propanol and 2-(4-Isobutylphenyl)propyl Alcohol. scbt.com These names are widely used in chemical catalogs and research literature for brevity.
Below is a table summarizing the various nomenclatures for Ibuprofen Alcohol.
| Nomenclature Type | Name |
| Systematic (IUPAC) Name | 2-[4-(2-methylpropyl)phenyl]propan-1-ol clearsynth.comnih.gov |
| Common Name | Ibuprofen Alcohol clearsynth.comnih.gov |
| Synonym | 2-(4-Isobutylphenyl)propanol scbt.com |
| Synonym | 2-(4-Isobutylphenyl)propyl Alcohol scbt.com |
Enantiomeric Specificity: Focus on the (+) Configuration
The concept of chirality is central to understanding the properties and behavior of Ibuprofen alcohol. A molecule is chiral if it is non-superimposable on its mirror image, much like a person's left and right hands. news-medical.net This property arises from the presence of a stereocenter, which in the case of Ibuprofen alcohol, is the carbon atom at the second position of the propanol (B110389) chain (C-2). news-medical.net This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a hydroxymethyl group (-CH2OH), and a 4-isobutylphenyl group.
Due to this chiral center, Ibuprofen alcohol exists as a pair of enantiomers: (+)-Ibuprofen alcohol and (-)-Ibuprofen alcohol. nih.govncats.io These enantiomers are stereoisomers that are mirror images of each other. news-medical.net The (+) and (-) notation refers to their optical activity – the direction in which they rotate plane-polarized light. The (+)-enantiomer is dextrorotatory, meaning it rotates the light to the right (clockwise), while the (-)-enantiomer is levorotatory, rotating light to the left (counter-clockwise).
It is also common to use the (S) and (R) descriptors to denote the absolute configuration of the enantiomers based on the Cahn-Ingold-Prelog priority rules. For Ibuprofen alcohol, the (+)-enantiomer corresponds to the (R)-configuration, and the (-)-enantiomer corresponds to the (S)-configuration. nih.govprepchem.com Therefore, (+)-Ibuprofen alcohol is more formally named (R)-2-[4-(2-methylpropyl)phenyl]propan-1-ol.
In many applications, particularly in pharmaceutical and biological research, it is crucial to work with a single, pure enantiomer rather than a racemic mixture (a 50:50 mixture of both enantiomers). This is because enantiomers can exhibit different biological activities. news-medical.net The separation of a racemic mixture into its individual enantiomers is known as chiral resolution.
Several methods are employed for the chiral resolution of ibuprofen and its derivatives, which can be adapted for Ibuprofen alcohol. These techniques include:
Chromatographic Methods: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers. scielo.brresearchgate.net The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation. For instance, a mobile phase of hexane (B92381)/isopropyl alcohol has been used to resolve ibuprofen enantiomers on a cellulose-based stationary phase. researchgate.net
Enzymatic Kinetic Resolution: This method utilizes enzymes, often lipases, that selectively catalyze a reaction with one enantiomer at a much faster rate than the other. conicet.gov.ar For example, lipases from Candida rugosa or Rhizomucor miehei can be used for the enantioselective esterification of racemic ibuprofen, preferentially reacting with one enantiomer and allowing the other to be separated. conicet.gov.arnih.gov A study using Nocardia sp. demonstrated the R-enantioselective reduction of ibuprofen to its corresponding alcohol, yielding an enantiomeric excess of the (R)-alcohol. nih.gov
Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. scielo.br Diastereomers have different physical properties, such as solubility, which allows them to be separated by crystallization. core.ac.uk
The enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the purity of a chiral sample. prepchem.com It is defined as the absolute difference between the mole fractions of the two enantiomers. Achieving high enantiomeric purity is a critical goal in the synthesis and resolution of chiral compounds for research purposes to ensure that observed effects are attributable to the specific enantiomer under investigation. nih.govgoogle.com
Advanced Synthetic Methodologies and Chemical Derivations
Manganese(I)-Catalyzed β-Methylation Pathways for Ibuprofen (B1674241) Alcohol Synthesis
The synthesis of (+)-Ibuprofen alcohol can be achieved through advanced catalytic methods, with a notable focus on manganese(I)-catalyzed β-methylation of alcohols. nih.govnih.gov This approach represents a significant advancement in sustainable chemistry, utilizing an earth-abundant metal to mediate the efficient methylation of alcohols. nih.govuni-bayreuth.de The process is characterized by its high atom economy and the use of methanol (B129727), a readily available C1 source. windows.net
The core mechanism of this transformation is the "borrowing hydrogen" or "hydrogen autotransfer" (BH/HA) principle. nih.govuni-bayreuth.de This catalytic cycle involves several key steps:
Dehydrogenation: The alcohol substrate is first dehydrogenated by the manganese catalyst to form a corresponding carbonyl intermediate. nih.govresearchgate.net This process involves the transfer of a hydride and a proton to the catalyst. nih.govuni-bayreuth.de
Condensation: The in situ generated carbonyl compound then undergoes a condensation reaction with a nucleophile. nih.gov In the context of β-methylation, this involves an aldol-type condensation with formaldehyde, which is derived from the dehydrogenation of methanol. windows.net
Hydrogenation: The unsaturated intermediate formed in the condensation step is subsequently reduced by the catalyst, which returns the "borrowed" hydrogen (hydride and proton) to complete the C-C bond formation and regenerate the catalyst for the next cycle. nih.gov
This process is highly atom-economical as it avoids the use of stoichiometric reagents and generates water as the primary byproduct. nih.govillinois.edu The metal-ligand cooperation within the manganese pincer complex is crucial for both the dehydrogenation and rehydrogenation steps. windows.net
The efficiency of the β-methylation is highly dependent on the catalyst system and reaction conditions. Pincer-type manganese complexes have shown significant promise in this area. windows.net
Key components of the catalytic system include:
Manganese Pre-catalyst: Complexes such as [Mn(CO)₂Br[HN(C₂H₄PiPr₂)₂]] (MACHO-iPr) have been identified as effective pre-catalysts. nih.gov Other manganese(I) complexes bearing bidentate amine-based ligands have also been explored. nih.gov
Base: A base is typically required to facilitate the reaction. Common bases include potassium tert-butoxide (KOtBu) and sodium methoxide (B1231860) (NaOMe). nih.govnih.gov The choice and amount of base can significantly influence the reaction yield and selectivity. beilstein-journals.orgexlibrisgroup.com
Solvent: The reaction is often carried out using methanol as both the C1 source and the solvent. windows.netnih.gov Other solvents like diglyme (B29089) and toluene (B28343) have also been used. nih.govbeilstein-journals.org
Optimal reaction conditions generally involve elevated temperatures, typically ranging from 110°C to 150°C, and reaction times that can vary from a few hours to 24 hours or more, depending on the specific substrate and catalyst system. windows.netnih.govbeilstein-journals.org
Table 1: Representative Catalyst Systems and Conditions for Mn-Catalyzed β-Methylation of Alcohols
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Mn(CO)₂Br[HN(C₂H₄PiPr₂)₂]] (1) | NaOMe | Methanol | 150 | 24 | 92 | windows.net |
| Mn-pincer complex 1 | tBuOK | Toluene | 125 | 20 | 98 | exlibrisgroup.com |
| Mn15 | Cs₂CO₃ | Methanol | 110 | 24 | 99 | beilstein-journals.org |
| Mn19 | - | Methanol | - | 6-12 | - | nih.gov |
| Mn-IIIa | KOtBu | Diglyme | 140 | 3 | - | nih.gov |
This table presents a selection of reported catalyst systems and is not exhaustive.
Manganese-catalyzed β-methylation has demonstrated a broad substrate scope, proving effective for a variety of primary and secondary alcohols, including those with aryl and aliphatic substituents. nih.govnih.gov The synthesis of precursors to pharmaceuticals like ibuprofen alcohol highlights the practical utility of this methodology. nih.govd-nb.inforesearchgate.net
Yield optimization is achieved by fine-tuning reaction parameters such as catalyst loading, base concentration, temperature, and reaction time. nih.govexlibrisgroup.com For instance, increasing the catalyst loading or modifying the base can improve yields for less reactive substrates like purely aliphatic alcohols. nih.gov The catalyst system shows good tolerance to various functional groups, including those sensitive to hydrogenation. nih.govuni-bayreuth.de
Research has shown that various 2-aryl ethanols can be successfully β-methylated with high selectivity and yields. windows.netnih.gov The methodology has also been extended to the methylation of secondary alcohols and biomass-derived diols, showcasing its versatility. windows.netnih.gov
Catalyst Systems and Reaction Conditions
Generation as a Byproduct or Intermediate in Ibuprofen Production Processes
Ibuprofen alcohol, specifically 1-(4'-isobutylphenyl)ethanol (IBPE), is a key intermediate in modern, greener synthesis routes for ibuprofen. google.com Its formation is a critical step in processes that have been developed to be more environmentally friendly than the original six-step Boots process. epa.govscheikundeinbedrijf.nl
In some synthetic pathways for ibuprofen, ketalization is a key reaction. aidic.it This process typically involves the reaction of a ketone with an alcohol under acidic conditions to form a ketal, which is then subjected to further transformations. aidic.it While not a direct formation route for ibuprofen alcohol as a final product, related alcohol intermediates can be involved.
A more direct route to ibuprofen involves the carbonylation of 1-(4'-isobutylphenyl)ethanol. google.com This alcohol intermediate is synthesized via the reduction of 4-isobutylacetophenone, which itself is produced through the Friedel-Crafts acylation of isobutylbenzene. google.com The reduction of the ketone to the alcohol can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon. central.eduwikipedia.org
The BHC Company's greener synthesis of ibuprofen, commercialized in 1992, prominently features the formation of 1-(4-isobutylphenyl)ethanol (B131453) as a central intermediate. epa.govscheikundeinbedrijf.nl This three-step process has significantly improved atom economy compared to the older methods. epa.govugal.ro
The greener synthesis of ibuprofen is a prime example of efficient byproduct management. epa.gov In the BHC process, anhydrous hydrogen fluoride, which is used as both a catalyst and a solvent, is recovered and recycled with over 99.9% efficiency. epa.gov
The palladium catalysts used in the carbonylation step to convert 1-(4-isobutylphenyl)ethanol to ibuprofen can also be recovered and regenerated for reuse, which is crucial for the economic viability and sustainability of the process. scheikundeinbedrijf.nlgoogle.com This focus on recycling and reusing byproducts and catalysts is a hallmark of modern, environmentally conscious chemical manufacturing. epa.gov
Formation during Ketelization and Hydrolysis Steps
Esterification Reactions Involving Ibuprofen and Alcohols
The esterification of ibuprofen, a process that converts its carboxylic acid group into an ester, is a significant area of chemical research. This transformation is primarily explored to create prodrugs with modified physicochemical properties or to facilitate enantioselective resolution of the racemic mixture. The reactions typically involve reacting ibuprofen with an alcohol, often facilitated by a catalyst.
Formation of Ibuprofen Esters in the Presence of Alcohols
The formation of ibuprofen esters from ibuprofen and various alcohols is a well-documented process, achieved through both chemical and enzymatic catalysis. The choice of alcohol and reaction conditions significantly influences the reaction's efficiency and selectivity.
Enzymatic esterification, particularly using lipases, is a widely studied green alternative for producing ibuprofen esters. ubbcluj.ro Lipases can catalyze esterification in organic solvents with high enantioselectivity, preferentially converting one enantiomer of racemic ibuprofen and allowing for the separation of the isomers. ubbcluj.roresearchgate.net For instance, lipases from Candida rugosa have been used to enantioselectively esterify racemic ibuprofen with alcohols like decan-1-ol and butan-1-ol in cyclohexane (B81311), achieving high enantiomeric ratios. nih.gov Similarly, lipases from Candida sp., Aspergillus niger, and Rhizomucor miehei have been employed for the kinetic resolution of ibuprofen. researchgate.net
The choice of alcohol as the acyl acceptor is critical. Studies have investigated a range of alcohols, including short-chain alcohols (methanol, ethanol (B145695), 1-propanol (B7761284), 2-propanol), polyols (glycerol, sorbitol), and long-chain alcohols (decan-1-ol). nih.govnih.govcsic.esnajah.educonicet.gov.ar The use of short-chain alcohols like ethanol and 1-propanol has been shown to be a feasible process for the enzymatic kinetic resolution of racemic ibuprofen. csic.es However, some secondary alcohols, like 2-propanol, can inhibit catalytic activity due to steric hindrance in the enzyme's active site. csic.es In contrast, some research has shown successful esterification using 2-propanol, indicating that the choice of lipase (B570770) is also a determining factor. researchgate.net
The reaction medium also plays a crucial role. While solvent-free systems are an option, co-solvents like isooctane (B107328), n-hexane, and cyclohexane are often used to improve substrate solubility and modulate enzyme activity. nih.govresearchgate.netacs.org For example, the enantioselective esterification of (R,S)-ibuprofen with 1-propanol and 2-propanol has been successfully carried out in saturated cyclohexane. researchgate.net In some cases, biphasic systems, such as a hexane (B92381)/water medium, have been developed for the esterification of ibuprofen with hydrophilic alcohols like sorbitol. nih.govresearchgate.net
Chemical esterification, often acid-catalyzed, is another common method. For instance, ibuprofen alkyl esters have been synthesized via reactions with methanol, ethanol, propanol (B110389), butanol, pentanol, and hexanol using sulfuric acid as a catalyst. najah.eduamericanpharmaceuticalreview.com The formation of ibuprofen methyl ester has been observed to occur in aqueous methanol solutions, with the rate of formation increasing at lower pH. americanpharmaceuticalreview.com This highlights that even the alcoholic solvents used in analytical preparations can lead to ester formation, a crucial consideration for solution stability. americanpharmaceuticalreview.com Systematic studies have also been conducted on the esterification of ibuprofen with common alcoholic excipients like ethanol, isopropanol, and propylene (B89431) glycol. sctm.mk
Table 1: Research Findings on the Esterification of Ibuprofen with Various Alcohols
| Racemic Ibuprofen | Alcohol | Catalyst | Solvent/Medium | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| (R/S)-Ibuprofen | Ethanol, 1-Propanol, 2-Propanol | Novozym® 435 (CALB) | Solvent-free | Ethanol provided the best enzymatic performance. 2-propanol showed inhibitory effects. | conicet.gov.arresearchgate.net |
| (R/S)-Ibuprofen | Glycerol (B35011) | Novozym® 435 (CALB) | 2-Propanol | Best results (45.7% conversion) were obtained with an excess of glycerol (1:6 ibuprofen:glycerol molar ratio). | csic.es |
| (R,S)-Ibuprofen | 1-Propanol, 2-Propanol | Candida rugosa lipases (OF, MY, CRL) | Saturated Cyclohexane | All lipases preferentially catalyzed the S-enantiomer. Lipase OF showed the highest conversion. | researchgate.net |
| (R,S)-Ibuprofen | Decan-1-ol, Butan-1-ol | Candida rugosa lipase | Cyclohexane | Achieved up to 46% conversion with high enantiomeric ratios (E=130 for decan-1-ol). | nih.gov |
| (R,S)-Ibuprofen | 2-N-morpholinoethyl alcohol | Candida rugosa lipase immobilized on Accurel MP1000 | Cyclohexane | Developed an enantioselective process for the synthesis of 2-N-morpholinoethyl (S)-ibuprofen ester prodrug. | dss.go.th |
| (R,S)-Ibuprofen | Sorbitol | Porcine Pancreas Lipase (PPL) | Hexane/water biphasic system | Demonstrated effective production of the IBU-sorbitol ester as a strategy for hydrophilization. | nih.govresearchgate.net |
| Ibuprofen | Methanol | Sulfuric Acid | Anhydrous Methanol | Standard chemical synthesis method for preparing the methyl ester reference standard. | americanpharmaceuticalreview.com |
Role of Ibuprofen Alcohol as a Precursor or Product in Esterification Research
Ibuprofen alcohol, chemically known as 1-(4-isobutylphenyl)ethanol, serves as a key precursor in certain synthetic routes to ibuprofen. comsol.comacs.org In these multi-step syntheses, p-isobutylacetophenone is first reduced to form 1-(4-isobutylphenyl)ethanol. acs.orgcentral.edu This alcohol is then typically converted into an intermediate, such as 1-(4-isobutylphenyl)ethyl chloride, which subsequently undergoes carbonylation and hydrolysis to yield the final ibuprofen carboxylic acid. comsol.comcentral.edu
Therefore, while most esterification research focuses on reacting the final ibuprofen carboxylic acid with an external alcohol, the role of ibuprofen alcohol as an internal precursor to an intermediate ester highlights a different facet of esterification chemistry relevant to the drug's synthesis. The alcohol's primary role is as a synthetic intermediate towards the carboxylic acid, which is the substrate for the majority of esterification studies aimed at producing prodrugs or resolving racemates. nih.govdss.go.th
Enzymatic and Biocatalytic Transformations
Microbial Transformation Studies of Ibuprofen (B1674241) Derivatives
Microorganisms are capable of transforming ibuprofen into various derivatives. One notable transformation is the reduction of the carboxylic acid group of ibuprofen to its corresponding alcohol, ibuprofenol. asm.orgnih.gov Subsequent esterification of the alcohol can also occur. nih.govmdpi.com
A study utilizing Nocardia species (strain NRRL 5646) demonstrated the reduction of ibuprofen's carboxylic acid to ibuprofen alcohol and its subsequent esterification to an acetate (B1210297) derivative. asm.orgnih.gov This transformation was found to be enantioselective, with the carboxylic acid reductase of Nocardia sp. showing a preference for the R-enantiomer of ibuprofen, resulting in an enantiomeric excess of 61.2% for the R-(+)-ibuprofen alcohol. nih.gov The degradation of ibuprofen by various bacterial strains, such as Achromobacter spanius and Achromobacter piechaudii, often begins with hydroxylation, a common initial step in the biotransformation of xenobiotic compounds. researchgate.netmdpi.com For instance, Achromobacter spanius S11 has shown a high degradation rate of ibuprofen, reaching 91.18% after 72 hours of incubation. mdpi.com Other bacteria like Sphingomonas sp. Ibu-2 and Rhodococcus cerastii IEGM 1278 have also been identified to biodegrade ibuprofen, producing intermediates like hydroxyibuprofen and ibuprophenol. mdpi.com
Table 1: Microbial Transformation of Ibuprofen
| Microorganism | Transformation Product(s) | Key Findings | Reference |
|---|---|---|---|
| Nocardia species NRRL 5646 | Ibuprofen alcohol, Ibuprofen acetate | R-enantioselective reduction of the carboxylic acid. | asm.orgnih.gov |
| Achromobacter spanius S11 | Hydroxylated derivatives | High degradation rate (91.18% in 72h). | mdpi.com |
| Achromobacter piechaudii S18 | Hydroxylated derivatives | Lower degradation rate compared to A. spanius S11. | mdpi.com |
| Sphingomonas sp. Ibu-2 | Ibuprophenol, Ibuprofen acetate, Benzoic acid derivatives | Utilizes ibuprofen as a sole carbon and energy source. | mdpi.com |
| Rhodococcus cerastii IEGM 1278 | Hydroxylated and decarboxylated derivatives | Oxidizes ibuprofen into various derivatives. | mdpi.com |
Enantiomeric Resolution of Racemic Ibuprofen via Enzymatic Esterification
Enzymatic kinetic resolution is a prominent method for separating the enantiomers of racemic ibuprofen. This process typically involves the use of lipases to selectively esterify one enantiomer, allowing for the separation of the unreacted enantiomer. conicet.gov.ar The S-(+)-enantiomer of ibuprofen is pharmacologically more active, making its separation from the racemic mixture highly desirable. nih.govcore.ac.uk
The choice of biocatalyst is crucial for achieving high enantioselectivity. Lipases from various microbial sources, including Candida rugosa, Rhizomucor miehei, and Candida antarctica, are commonly employed. nih.govconicet.gov.ar Candida rugosa and Rhizomucor miehei lipases preferentially catalyze the esterification of S-(+)-ibuprofen, while Candida antarctica lipase (B570770) B (CALB) is selective for the R-(-)-enantiomer. conicet.gov.armdpi.comunife.it
Immobilization of these enzymes on solid supports is a widely used strategy to enhance their stability, reusability, and catalytic performance. nih.govmdpi.com Common supports include nanostructured SiO2, magnetic beads, and various resins. core.ac.ukmdpi.com For example, CALB immobilized on nanostructured SiO2 has demonstrated improved thermal resistance and long-term storage stability. mdpi.com Similarly, Rhizomucor miehei lipase immobilized on modified silica (B1680970) nanoparticles has shown high enantioselectivity in the resolution of (R,S)-ibuprofen. The immobilization of Candida rugosa lipase on magnetic beads has also been shown to be effective for the kinetic resolution of ibuprofen. core.ac.uk
To maximize the efficiency and enantioselectivity of the enzymatic resolution, various reaction parameters are optimized. These include the choice of alcohol and organic co-solvent, enzyme concentration, substrate ratio, temperature, and water content. nih.govnih.govniscpr.res.in
The selection of the alcohol as an acyl acceptor significantly influences the reaction. Primary alcohols like 1-propanol (B7761284) and n-butanol have been shown to yield high conversion and enantioselectivity. nih.gov The organic solvent also plays a critical role, with isooctane (B107328) being a commonly used medium. nih.govscielo.br Response surface methodology is often used to optimize parameters such as enzyme concentration and the molar ratio of alcohol to ibuprofen. nih.gov For instance, with native Aspergillus niger lipase, optimal conditions of 7% w/v enzyme and a 1-propanol:ibuprofen molar ratio of 2.41:1 in isooctane resulted in an enantiomeric excess of 79.1% for S-(+)-ibuprofen. nih.gov The use of ionic liquids as co-solvents has also been explored to enhance the reaction rate and enantioselectivity. semanticscholar.org
Table 2: Optimized Parameters for Enantioselective Esterification of Ibuprofen
| Lipase Source | Alcohol | Solvent | Key Optimized Parameters | Achieved Enantioselectivity (E-value) / eep | Reference |
|---|---|---|---|---|---|
| Aspergillus niger (native) | 1-Propanol | Isooctane | Enzyme concentration (7% w/v), Molar ratio (2.41:1) | E = 32, eep = 79.1% (S-ibuprofen) | nih.gov |
| Candida rugosa (lipase MY) | n-Butanol | Not specified | Reaction time (126h) | E = 58.9, eep = 95% (S-ibuprofen) | |
| Rhizomucor miehei (immobilized) | Butanol | Isooctane | Temperature, substrate concentration, water content | eeyield = 49.9%, ee = 93.8% | scielo.br |
| Thermotoga maritima (esterase EST10) | Not applicable (hydrolysis) | [OmPy][BF4]-buffer | Enzyme concentration (15 mg/mL), Temperature (75°C) | E = 177.0, eep = 96.6% (S-ibuprofen) | semanticscholar.org |
| Aeropyrum pernix K1 (esterase APE1547) | Not specified | Organic solvents | Water activity, Celite addition | E = 38.1, ee = 99% (un-reacted S-ibuprofen) | researchgate.net |
The ability of enzymes to distinguish between enantiomers is based on the specific three-dimensional interactions between the substrate and the enzyme's active site. asm.org For lipases, the chiral recognition of ibuprofen enantiomers is a result of the differential fit of the R- and S-isomers within the active site, leading to a higher reaction rate for the preferred enantiomer. scielo.br
The mechanism of chiral inversion of R-(-)-ibuprofen to S-(+)-ibuprofen in humans has been studied using deuterium (B1214612) labeling. nih.govosti.gov These studies revealed that the inversion does not proceed through a 2,3-dehydroibuprofen intermediate, ruling out a desaturation/reduction sequence. nih.govosti.gov In the context of enzyme-catalyzed reactions, the cyclooxygenase (COX) enzymes, which are the primary targets of ibuprofen, exhibit stereospecificity in their binding and catalytic action. acs.org While not directly related to the resolution of ibuprofen alcohol, the principles of chiral recognition by enzymes are fundamental. The development of nanozymes with chiral recognition capabilities is an emerging area, aiming to mimic the stereospecificity of natural enzymes. mdpi.com
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Methods for Separation and Identification
Chromatographic techniques are fundamental for the separation of (+)-Ibuprofen alcohol from its enantiomer and other related substances. The choice of method depends on the analytical goal, whether it is structural confirmation or the determination of enantiomeric excess.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural confirmation of (+)-Ibuprofen alcohol. The technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical workflow, the sample is first separated on a chromatographic column, after which the eluent is ionized and enters the mass spectrometer.
For structural elucidation, high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), is often employed. This provides highly accurate mass measurements of the parent ion and its fragment ions, which is crucial for confirming the elemental composition. The fragmentation pattern observed in the MS/MS spectrum is unique to the molecule's structure. For instance, in the analysis of ibuprofen (B1674241) and its metabolites, specific precursor-to-product ion transitions are monitored. A similar approach for (+)-Ibuprofen alcohol would involve monitoring the transition from its protonated molecule [M+H]⁺ to characteristic fragment ions, confirming the presence of the isobutylphenyl group and the propanol (B110389) side chain.
Research on the microbial reduction of ibuprofen to ibuprofenol utilized high-resolution fast atom bombardment mass spectrometry, a related technique, to analyze the resulting alcohol. The analysis yielded a high-accuracy mass measurement for a derivative, confirming its molecular formula. asm.org
Table 1: Illustrative LC-MS/MS Parameters for Metabolite Analysis This table is a representative example based on typical methods for related compounds.
| Parameter | Value |
| Chromatography | |
| Column | Chiralpak AS-H (or similar chiral column) |
| Mobile Phase | Hexane (B92381):Isopropanol:Trifluoroacetic Acid |
| Flow Rate | 1.2 mL/min researchgate.net |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.net |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Specific to (+)-Ibuprofen alcohol |
| Product Ions (m/z) | Characteristic fragments |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
Determining the enantiomeric purity of (+)-Ibuprofen alcohol is essential, and Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus separate. researchgate.netchromatographyonline.com
The choice of CSP is critical for achieving separation. Polysaccharide-based chiral selectors, such as cellulose (B213188) tris-(3,5-dimethylphenylcarbamate), are commonly used for resolving the enantiomers of ibuprofen and its derivatives. chromatographyonline.com The mobile phase, typically a mixture of a nonpolar solvent like n-heptane or hexane and a polar alcohol like 2-propanol, is optimized to achieve baseline separation of the enantiomeric peaks. chromatographyonline.comgoogle.com
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram. For (+)-Ibuprofen alcohol, a high % ee indicates a successful enantioselective synthesis or resolution. Research has demonstrated the use of chiral HPLC to measure the % ee of (S)-ibuprofen with high accuracy, a process directly applicable to its alcohol counterpart. google.com
Table 2: Example Chiral HPLC Method for Enantiomeric Purity of Ibuprofen This table is based on established methods for the parent compound.
| Parameter | Value | Reference |
| Column | Epitomize CSP-1C, 5 µm (Cellulose tris-(3,5-dimethylphenylcarbamate)) | chromatographyonline.com |
| Mobile Phase | 1% 2-propanol in n-heptane with 0.1% TFA | chromatographyonline.com |
| Flow Rate | 1.0 mL/min | chromatographyonline.com |
| Detection | UV at 230 nm | google.com |
| Retention Time (R)-(-)-enantiomer | 10.3 min | chromatographyonline.com |
| Retention Time (S)-(+)-enantiomer | 11.9 min | chromatographyonline.com |
Spectroscopic Techniques for Structural Analysis
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide detailed information about the atomic connectivity and three-dimensional structure of (+)-Ibuprofen alcohol.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of (+)-Ibuprofen alcohol. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) experiments are used to assign all proton and carbon signals in the molecule. oxinst.com
The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting pattern), and their integration (number of protons). For (+)-Ibuprofen alcohol, specific signals corresponding to the aromatic protons, the isobutyl group protons, and the protons of the 2-phenylpropan-1-ol core would be expected. prepchem.com The ¹³C NMR spectrum shows a single peak for each unique carbon atom, confirming the total number of carbons in the structure. asm.org
Two-dimensional NMR experiments establish connectivity. A ¹H-¹H COSY spectrum reveals which protons are coupled to each other, while a ¹H-¹³C HMBC spectrum shows correlations between protons and carbons separated by two or three bonds, allowing for the complete assembly of the molecular skeleton. oxinst.com
Table 3: Reported ¹H NMR Chemical Shifts for Ibuprofenol
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Reference |
| -CH(CH₃)₂ | 0.88 | d, J = 6.5 | asm.org |
| >CHCH₃ | 1.18 | d, J = 7 | asm.org |
| -CH(CH₃)₂ | 1.85 | m | asm.org |
| Ar-CH₂- | 2.42 | d, J = 7.2 | asm.org |
| >CHCH₃ | 2.99 | m | asm.org |
| -CH₂O- | 4.08 - 4.26 | m | asm.org |
| Aromatic H | 7.02 | m | asm.org |
Application of Chiral Shift Reagents in NMR Studies
While standard NMR can confirm the structure of (+)-Ibuprofen alcohol, it cannot distinguish between enantiomers. The application of chiral shift reagents (CSRs) in NMR spectroscopy addresses this limitation. nih.gov When a CSR is added to a solution of a racemic or enantiomerically enriched sample, it forms transient diastereomeric complexes with the enantiomers. researchgate.net These complexes have different magnetic environments, leading to a separation of signals (chemical shift non-equivalence) for the corresponding nuclei in the two enantiomers in the NMR spectrum. scirp.orgscirp.org
This technique is highly effective for determining enantiomeric purity. The integration of the separated signals is directly proportional to the concentration of each enantiomer. Studies on esters of ibuprofen and naproxen (B1676952) have shown that adding a chiral selector results in the splitting of NMR signals, which reveals the chiral recognition capability of the host reagent and allows for the study of the dynamic properties of the diastereomeric esters. researchgate.netscirp.org The magnitude of the induced chemical shift difference can provide insights into the nature of the interaction between the chiral analyte and the shift reagent. researchgate.net
Mechanistic Studies on Molecular Interactions Non Clinical
Investigation of Interactions with Specific Biomolecular Targets
Research into the molecular interactions of (+)-Ibuprofen alcohol has provided insights into its activity, particularly in comparison to its parent compound, ibuprofen (B1674241). While ibuprofen is known to interact with various biological targets, the modification of its carboxyl group to a primary alcohol significantly alters its pharmacological profile at a molecular level.
Acid-sensing ion channels (ASICs) are neuronal ion channels that are activated by a drop in extracellular pH and are implicated in pain signaling and neuroinflammation. researchgate.netnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) have been identified as modulators of these channels. nih.gov Specifically, ibuprofen, the carboxylic acid precursor to ibuprofen alcohol, is recognized as an allosteric inhibitor of ASIC1a, a subtype of these channels. researchgate.netnih.gov It has been shown to inhibit H+-evoked ASIC1a currents with a half-maximal inhibitory concentration (IC50) of approximately 350 µM. researchgate.net
In contrast, studies have demonstrated that (+)-Ibuprofen alcohol exhibits very little to no activity on acid-sensing ion channels. medchemexpress.commedchemexpress.euchemsrc.com This lack of significant interaction indicates that the carboxylic acid moiety of ibuprofen is crucial for its inhibitory effect on ASICs. Research that systematically explored structure-activity relationships among ibuprofen derivatives found that the conversion of the carboxyl group to an alcohol abolishes this inhibitory capability. nih.govchemsrc.com
| Compound | Molecular Target | Observed Activity | IC50 Value |
|---|---|---|---|
| Ibuprofen | ASIC1a | Allosteric Inhibitor researchgate.netnih.gov | ~350 µM researchgate.net |
| (+)-Ibuprofen alcohol | ASICs | Very little to no activity medchemexpress.commedchemexpress.euchemsrc.com | Not applicable |
The structure-activity relationship (SAR) for (+)-Ibuprofen alcohol, particularly concerning its interaction with acid-sensing ion channels, is defined by the critical role of the functional group attached to the propanoic acid side chain. The parent compound, ibuprofen, is 2-(4-isobutylphenyl)propanoic acid. nih.gov Its activity as an inhibitor of ASICs is dependent on the presence of the carboxylic acid group (-COOH). nih.gov
The conversion of this carboxylic acid to a primary alcohol (-CH₂OH) in (+)-Ibuprofen alcohol results in a near-complete loss of activity at ASIC targets. chemsrc.com This finding underscores a key SAR principle for this class of molecules in relation to ASICs: the acidic proton and the potential for ionic interaction of the carboxylate group are essential for binding to and inhibiting the channel. The alcohol functional group, being neutral and a weaker hydrogen bond donor/acceptor in this context, does not effectively interact with the binding site on the ASIC protein that recognizes ibuprofen. nih.gov
While the S-(+)-enantiomer of ibuprofen is generally the more pharmacologically active form regarding its primary anti-inflammatory (COX inhibition) effects, this stereospecificity does not translate to activity at ASICs for the alcohol derivative, as the activity is absent altogether. gpatindia.com The SAR studies highlight that even subtle modifications to the ibuprofen structure, such as the reduction of the carboxylic acid, can lead to profound changes in activity at specific molecular targets like ASICs. nih.gov
| Compound | Key Structural Feature | Impact on ASIC1a Interaction |
|---|---|---|
| Ibuprofen | Carboxylic Acid (-COOH) nih.gov | Essential for allosteric inhibition nih.gov |
| (+)-Ibuprofen alcohol | Primary Alcohol (-CH₂OH) | Abolishes inhibitory activity chemsrc.com |
Q & A
Q. How should conflicting in vitro and in vivo data on (+)-Ibuprofen alcohol be contextualized in manuscripts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
